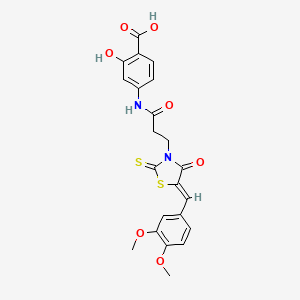
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a chemical compound with the molecular formula C9H12BrNO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino and ester groups. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Amino Ester: The brominated thiophene is then reacted with ethyl 2-amino-3-propanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 2-amino-3-(5-bromothiophen-3-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride: Contains an additional bromine atom, which may alter its reactivity and biological activity.
Ethyl 3-amino-3-(5-bromothiophen-2-yl)propanoate: Differently substituted thiophene ring, leading to variations in chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHNELPWTUVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2567866.png)
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)
![2-Methoxy-1-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2567868.png)
![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2567869.png)
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)

![9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2567879.png)
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)

